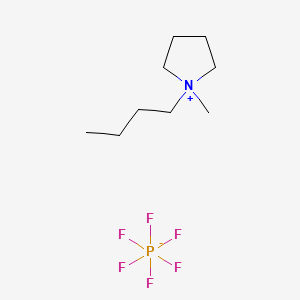

1-Butyl-1-methylpyrrolidinium hexafluorophosphate

Übersicht

Beschreibung

1-Butyl-1-methylpyrrolidinium hexafluorophosphate is an ionic liquid with the chemical formula C9H20F6NP and a molecular weight of 287.23 g/mol . This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents, making it a valuable material in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpyrrolidinium hexafluorophosphate can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-methylpyrrolidine with 1-chlorobutane to form 1-butyl-1-methylpyrrolidinium chloride. This intermediate is then reacted with hexafluorophosphoric acid to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Electrochemical Reactions in Energy Storage Systems

[BMP][PF₆] is widely used as an electrolyte additive or solvent in lithium-ion batteries and supercapacitors due to its high ionic conductivity (~4.545 × 10⁻⁴ S·cm⁻¹ at 6 wt% loading) and electrochemical stability .

Lithium-Ion Battery Performance

-

Cycling Efficiency : Cells with 10 wt% [BMP][PF₆] exhibited 93.6% initial Coulombic efficiency, comparable to baseline electrolytes, but higher concentrations (30 wt%) reduced efficiency to 87.3% due to increased internal resistance .

-

Thermal Stability : Differential scanning calorimetry (DSC) revealed exothermic peaks between 250–360°C for charged Li₁₋ₓCoO₂ cathodes in [BMP][PF₆]-containing electrolytes, linked to solvent oxidation with oxygen released from the cathode .

| BMP-PF₆ Content (wt%) | First Discharge Capacity (mAh·g⁻¹) | Efficiency (%) |

|---|---|---|

| 0 | 145.9 | 93.4 |

| 10 | 146.6 | 93.6 |

| 30 | 121.2 | 87.3 |

Thermal Decomposition and Stability

[BMP][PF₆] demonstrates resilience under thermal stress but decomposes under extreme conditions:

-

Thermal Transitions : DSC traces of neat [BMP][PF₆] show no crystallization below 2.0 GPa, instead undergoing glass transitions near 186–192 K .

-

Decomposition Pathways : At elevated temperatures (>250°C), exothermic reactions involve oxidation of organic solvents, particularly in the presence of charged cathode materials like Li₁₋ₓCoO₂ .

Electrodeposition and Metal Recovery

[BMP][PF₆] serves as a medium for electrodeposition processes, enabling efficient metal deposition with minimal side reactions:

-

Magnesium-Air Batteries : Enhances oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) kinetics at electrodes, critical for energy density .

-

Liquid-Liquid Extraction : Used in selective separation of metals (e.g., rare earth elements) due to its tunable hydrophobicity .

Electrochemical Sensor Development

Its ionic properties improve sensor sensitivity and response times:

Wissenschaftliche Forschungsanwendungen

Electrolytes in Energy Storage

Performance in Lithium-Ion Batteries:

BMPyrrPF6 is extensively used as an electrolyte in lithium-ion batteries. Its high ionic conductivity and thermal stability enhance battery performance and longevity. Studies indicate that BMPyrrPF6 improves the electrochemical stability window, allowing for safer operation at higher voltages compared to conventional electrolytes . The compound's ability to reduce flammability also makes it a desirable choice in battery technology.

| Property | BMPyrrPF6 | Traditional Electrolytes |

|---|---|---|

| Ionic Conductivity | High | Moderate |

| Thermal Stability | Excellent | Variable |

| Flammability | Low | High |

Green Solvent Applications

Sustainable Chemistry:

BMPyrrPF6 functions as a green solvent in organic synthesis, significantly reducing the environmental impact associated with volatile organic compounds (VOCs). Its low vapor pressure and recyclability make it an attractive alternative for chemical processes . This property is particularly beneficial for industries aiming to adopt sustainable practices.

Electrochemical Sensors

Enhanced Sensitivity:

The ionic properties of BMPyrrPF6 contribute to the development of advanced electrochemical sensors. Its use improves sensitivity and response times, making it particularly useful for applications in environmental monitoring and food safety testing. Research shows that BMPyrrPF6-based sensors can detect trace levels of contaminants with high accuracy .

Separation Processes

Liquid-Liquid Extraction:

BMPyrrPF6 is employed in liquid-liquid extraction processes for the separation of metals and organic compounds. Its unique solvation properties facilitate efficient separation, which is crucial for recycling and waste management applications. Studies have demonstrated its effectiveness in extracting valuable metals from electronic waste, contributing to sustainable resource management .

Pharmaceutical Applications

Drug Formulation:

In the pharmaceutical industry, BMPyrrPF6 serves as a medium for drug formulation, enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs). This capability can lead to more effective medications with fewer side effects. Research indicates that using BMPyrrPF6 can improve the dissolution rates of poorly soluble drugs, thereby enhancing therapeutic efficacy .

Case Studies

Case Study 1: Lithium-Ion Batteries

A study published in Electrochimica Acta highlighted the use of BMPyrrPF6 as a flame-retarding additive in lithium-ion batteries. The results showed improved cycling performance and thermal properties, demonstrating its potential to enhance battery safety and efficiency .

Case Study 2: Environmental Monitoring

In a recent application involving electrochemical sensors, BMPyrrPF6 was utilized to detect pesticide residues in agricultural products. The sensor exhibited high sensitivity and selectivity, proving effective for real-time monitoring of food safety .

Wirkmechanismus

The mechanism by which 1-butyl-1-methylpyrrolidinium hexafluorophosphate exerts its effects is primarily through its ionic nature. The compound dissociates into 1-butyl-1-methylpyrrolidinium cations and hexafluorophosphate anions in solution. These ions interact with molecular targets, such as metal ions or organic molecules, facilitating various chemical reactions and processes .

Vergleich Mit ähnlichen Verbindungen

- 1-Butyl-3-methylimidazolium hexafluorophosphate

- 1-Butyl-1-methylpiperidinium hexafluorophosphate

- 1-Butyl-3-methylimidazolium tetrafluoroborate

Comparison: 1-Butyl-1-methylpyrrolidinium hexafluorophosphate is unique due to its pyrrolidinium cation, which imparts different physical and chemical properties compared to imidazolium or piperidinium-based ionic liquids. For instance, it exhibits higher thermal stability and different solubility characteristics, making it suitable for specific applications where other ionic liquids may not perform as well .

Biologische Aktivität

1-Butyl-1-methylpyrrolidinium hexafluorophosphate (BMPyrr[PF6]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article explores the biological activity of BMPyrr[PF6], focusing on its toxicity, interactions with biological systems, and implications for use in different contexts.

Overview of this compound

BMPyrr[PF6] is a member of the pyrrolidinium family of ionic liquids, characterized by its low volatility and high thermal stability. Its chemical structure allows for significant interactions with biological membranes, which can influence its biological activity.

Toxicity Studies

Research indicates that BMPyrr[PF6] exhibits varying degrees of toxicity depending on the biological system examined. Key findings include:

- Phytotoxicity : Studies have demonstrated that BMPyrr[PF6] can induce oxidative stress in plants such as Hordeum vulgare (spring barley) and Raphanus sativus (common radish). Increasing concentrations of BMPyrr[PF6] led to notable physiological changes, including reduced chlorophyll content and increased levels of reactive oxygen species (ROS) .

- Microbial Effects : In microbial studies, BMPyrr[PF6] was shown to affect the growth of Shewanella sp., with some concentrations stimulating growth while others inhibited it. The variability in response suggests a complex interaction between the IL and microbial physiology .

- Yeast Compatibility : Research on the compatibility of BMPyrr[PF6] with Saccharomyces cerevisiae indicates that certain concentrations may reduce yeast growth, although some anions associated with other ILs were found to be more toxic .

The mechanisms underlying the biological activity of BMPyrr[PF6] are primarily linked to its interaction with cell membranes. The hydrophobic nature of the cation can disrupt membrane integrity, leading to cell death or altered physiological functions. The degree of disruption is influenced by both the cation and anion components of the IL .

Case Study 1: Phytotoxicity in Barley and Radish

A study investigated the effects of BMPyrr[PF6] on spring barley and common radish. The results indicated that exposure to increasing concentrations resulted in significant oxidative stress markers:

| Concentration (mM) | Chlorophyll Content (mg/g) | ROS Level (µmol/g) |

|---|---|---|

| 0 | 5.4 | 0.5 |

| 10 | 4.8 | 1.2 |

| 20 | 3.2 | 2.5 |

| 30 | 1.0 | 4.0 |

This data illustrates a clear correlation between increased concentration and detrimental effects on plant health .

Case Study 2: Microbial Growth Responses

In another study assessing microbial responses, BMPyrr[PF6] was tested against Shewanella sp., revealing varied effects based on concentration:

| Concentration (v/v %) | Growth Rate (µ/h) |

|---|---|

| 0 | 0.8 |

| 1 | 0.75 |

| 2 | 0.65 |

| 3 | 0.50 |

These results indicate that while low concentrations may support growth, higher concentrations lead to significant inhibition .

Eigenschaften

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.F6P/c1-3-4-7-10(2)8-5-6-9-10;1-7(2,3,4,5)6/h3-9H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGXEKKFZYYPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047937 | |

| Record name | 1-Butyl-1-methylpyrrolidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330671-29-9 | |

| Record name | 1-Butyl-1-methylpyrrolidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.